molecular formula C11H18Cl2N4O B2386342 1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride CAS No. 2504204-05-9

1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride

Cat. No.: B2386342
CAS No.: 2504204-05-9
M. Wt: 293.19
InChI Key: WBNUTTLTMWGPJR-UHFFFAOYSA-N
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Description

1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride is a chemical compound with the molecular formula C11H16N4O.2HCl. It is a derivative of piperidine and pyridine, which are both important structures in medicinal chemistry.

Scientific Research Applications

1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride typically involves the reaction of 5-aminopyridine with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperidine derivatives. These products have various applications in medicinal chemistry and drug development .

Mechanism of Action

The mechanism of action of 1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but it is believed to affect neurotransmitter systems and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Aminopyridin-2-yl)piperidine-4-carboxamide dihydrochloride is unique due to its combined piperidine and pyridine structure, which imparts distinct chemical and biological properties. This dual structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

1-(5-aminopyridin-2-yl)piperidine-4-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.2ClH/c12-9-1-2-10(14-7-9)15-5-3-8(4-6-15)11(13)16;;/h1-2,7-8H,3-6,12H2,(H2,13,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBNUTTLTMWGPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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